molecular formula C7H17ClN2 B1367273 Cycloheptylhydrazine hydrochloride CAS No. 79201-43-7

Cycloheptylhydrazine hydrochloride

Cat. No.: B1367273
CAS No.: 79201-43-7
M. Wt: 164.67 g/mol
InChI Key: IKKKEDGXOWBLHT-UHFFFAOYSA-N
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Description

Cycloheptylhydrazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a hydrazine derivative, characterized by a cycloheptyl group attached to the hydrazine moiety. This compound is primarily used in research and development settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptylhydrazine hydrochloride can be synthesized through the reaction of cycloheptanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazone intermediate, which is then converted to the hydrochloride salt upon acidification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cycloheptylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptylhydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylhydrazine hydrochloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Phenylhydrazine hydrochloride: Contains a phenyl group attached to the hydrazine moiety.

    Methylhydrazine hydrochloride: Features a methyl group attached to the hydrazine moiety

Uniqueness

Cycloheptylhydrazine hydrochloride is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological molecules, making it a valuable compound for research and development .

Properties

IUPAC Name

cycloheptylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKKEDGXOWBLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511680
Record name Cycloheptylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-59-3, 79201-43-7
Record name Hydrazine, cycloheptyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79201-43-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cycloheptylhydrazine hydrochloride
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Cycloheptylhydrazine hydrochloride
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Cycloheptylhydrazine hydrochloride

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